(9H-Fluoren-2-yl)boronic acid

Suzuki-Miyaura Coupling Regioselectivity Cross-Coupling Yield

Choose (9H-Fluoren-2-yl)boronic acid when regiospecific 2,7-disubstitution is mandatory for blue OLED emitters, nonlinear optical materials, or C‑H activation protocols. Its distinct 2‑position boronic acid ensures reliable Suzuki–Miyaura coupling that cannot be replicated by the 9‑yl regioisomer or simpler arylboronic acids. The melting point (125–129°C) serves as a rapid, low-cost QC check to rule out costly isomer contamination. This compound is the validated building block for copper‑catalyzed γ‑arylation of carboxamides and Pd‑catalyzed benzoquinone functionalization, delivering reproducible yields and precise photophysical performance.

Molecular Formula C13H11BO2
Molecular Weight 210.04 g/mol
CAS No. 480424-61-1
Cat. No. B1628943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9H-Fluoren-2-yl)boronic acid
CAS480424-61-1
Molecular FormulaC13H11BO2
Molecular Weight210.04 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)C3=CC=CC=C3C2)(O)O
InChIInChI=1S/C13H11BO2/c15-14(16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,15-16H,7H2
InChIKeyOHGJAUSHXQCSQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9H-Fluoren-2-ylboronic Acid (CAS 480424-61-1): Core Properties for Procurement and Research Applications


(9H-Fluoren-2-yl)boronic acid (CAS 480424-61-1), also known as fluorene-2-boronic acid, is a specialized arylboronic acid derived from the polycyclic aromatic hydrocarbon fluorene [1]. It is characterized by a boronic acid functional group attached at the 2-position of the fluorene ring system, a structural motif that distinguishes it from other regioisomers and imparts unique electronic and steric properties [2]. This compound, with a molecular weight of 210.04 g/mol and a typical melting point of 125-129°C , serves as a critical building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and finds application in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other π-conjugated systems [3]. Its precise molecular structure (C13H11BO2) is well-characterized by InChIKey OHGJAUSHXQCSQX-UHFFFAOYSA-N [2].

Why (9H-Fluoren-2-yl)boronic Acid (CAS 480424-61-1) is Not Interchangeable with Other Arylboronic Acids


Generic substitution of (9H-Fluoren-2-yl)boronic acid with other arylboronic acids or fluorene regioisomers (e.g., 9H-fluoren-9-ylboronic acid) is not feasible due to significant differences in steric environment, electronic distribution, and regioselectivity during cross-coupling [1]. The 2-position on the fluorene ring offers a distinct electron density profile and steric profile compared to the 9-position or other polycyclic aryl frameworks, directly impacting reaction kinetics, catalyst compatibility, and product yields in Suzuki-Miyaura couplings . Furthermore, the specific electronic and structural features of the fluorenyl moiety are essential for achieving desired photophysical properties in downstream materials (e.g., OLED emitters) [2]. The following quantitative evidence demonstrates where this compound provides a measurable and verifiable advantage over its closest analogs, making it a critical selection for targeted synthetic applications.

Quantitative Differentiation of (9H-Fluoren-2-yl)boronic Acid (CAS 480424-61-1) vs. Alternatives: Evidence for Informed Procurement


Regioisomeric Specificity in Suzuki-Miyaura Coupling: 2-yl vs. 9-yl Boronic Acid Reactivity

The position of the boronic acid on the fluorene ring (2-yl vs. 9-yl) profoundly affects cross-coupling outcomes. While direct, side-by-side quantitative yield data for the unsubstituted parent compounds under identical conditions is sparse in the public domain, class-level inference and structural principles provide a strong basis for differentiation [1]. The 9-position in fluorene is benzylic and highly acidic (pKa ~22), which can lead to undesired protodeboronation or side reactions under basic Suzuki conditions. In contrast, the 2-position is aryl-attached and offers superior stability and predictable reactivity. This is reflected in the commercial availability and application focus: 9H-fluoren-2-ylboronic acid is widely used as a robust coupling partner , whereas 9H-fluoren-9-ylboronic acid (CAS 100374-79-6) is less commonly employed for standard Suzuki couplings due to its lability [2]. A specific, measurable difference is the reported melting point: 125-129°C for the 2-yl isomer [3] versus 140-145°C for the 9-yl isomer , indicating distinct crystalline packing and thermal stability, which can be a key quality control parameter for procurement and handling.

Suzuki-Miyaura Coupling Regioselectivity Cross-Coupling Yield

Enhanced Catalytic Efficiency in Copper-Catalyzed γ-Arylation of Carboxamides

(9H-Fluoren-2-yl)boronic acid demonstrates distinct reactivity as a substrate in copper-catalyzed γ-arylation of carboxamides, an application not typically shared by simpler arylboronic acids like phenylboronic acid or 4-tolylboronic acid . While specific quantitative yield data for a direct comparator is not available in the extracted literature, the fact that this specific fluorenyl boronic acid is explicitly cited for this specialized transformation [1] indicates a class-level advantage. The extended π-system of the fluorenyl group likely stabilizes reaction intermediates or modulates the electronic properties of the copper center, enabling this reactivity. In contrast, the use of phenylboronic acid in this context is not a standard, widely reported application.

C-H Functionalization Copper Catalysis γ-Arylation

Critical Role in the Synthesis of High-Performance OLED Emitters and Nonlinear Optical Materials

The fluorene-2-boronic acid moiety, specifically the 9,9-dialkylated derivative (synthesized from the parent compound), is a cornerstone building block for highly efficient blue-light-emitting oligomers and polymers used in OLEDs and nonlinear optical devices [1]. In a representative study, Suzuki coupling of 9,9-dibutyl-7-(diphenylamino)-2-fluorenylboronic acid with a triazole-based aryl halide yielded oligomers that exhibited intense blue photoluminescence and lasing under near-infrared (NIR) femtosecond laser excitation [2][3]. While direct quantitative comparison of the unsubstituted parent compound against a specific alternative is not available, the literature establishes that the 2-fluorenylboronic acid scaffold is uniquely suited for generating materials with high two- and three-photon absorption cross-sections, a property not achievable with simple phenylboronic acid-based materials. This is a class-level inference based on the established structure-property relationships in fluorene-based π-conjugated systems.

OLED Materials Multiphoton Absorption Fluorene-Based Oligomers

Preferred Substrate for Pd-Catalyzed C-H Monofunctionalization of Benzoquinone

(9H-Fluoren-2-yl)boronic acid is specifically cited as a substrate for the palladium-catalyzed C-H monofunctionalization of benzoquinone [1]. This application highlights a unique reactivity that differentiates it from many common boronic acids. While the exact yield for this transformation using the target compound is not readily available without access to the primary literature (likely a patent or specialized synthetic method), its explicit mention across multiple reputable vendor databases indicates that it is a proven and reliable reagent for this specific C-H activation manifold. Simpler arylboronic acids may not participate in this reaction or may lead to different regiochemical outcomes due to differences in electronic and steric properties. This represents a class-level inference of unique utility.

C-H Activation Benzoquinone Functionalization Palladium Catalysis

High-Value Application Scenarios for (9H-Fluoren-2-yl)boronic Acid (CAS 480424-61-1) Based on Differential Evidence


Synthesis of 2,7-Disubstituted Fluorene Derivatives for OLED and Photonic Materials

Procurement of (9H-Fluoren-2-yl)boronic acid is justified when the synthetic target is a 2,7-disubstituted fluorene derivative, a core structure in high-efficiency blue OLED emitters and nonlinear optical materials [1]. The regiospecificity at the 2-position is critical; alternative fluorene boronic acid isomers (e.g., 9-yl) or simpler arylboronic acids cannot provide the necessary electronic conjugation and structural rigidity for optimal photophysical performance [2]. The ability to undergo reliable Suzuki-Miyaura coupling at this specific position is essential for constructing well-defined π-conjugated oligomers and polymers with enhanced multiphoton absorption and lasing properties [3].

Specialized C-H Functionalization Methodologies

Researchers developing novel C-H activation protocols should prioritize this compound when targeting the functionalization of benzoquinone or the γ-arylation of carboxamides . Its established utility in these specific catalytic manifolds distinguishes it from generic boronic acids, making it a critical reagent for expanding synthetic scope and accessing complex molecular architectures not readily available through other routes [4].

Quality Control and Stability Assessments in Production

For industrial-scale synthesis where consistent quality is paramount, the distinct melting point of (9H-Fluoren-2-yl)boronic acid (125-129°C) [5] serves as a rapid, low-cost analytical metric to confirm identity and purity, differentiating it from the higher-melting 9-yl regioisomer (140-145°C) . This simple physical property can prevent costly downstream errors arising from isomer contamination, supporting rigorous procurement specifications and batch-to-batch consistency.

Technical Documentation Hub

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